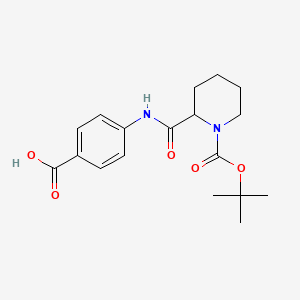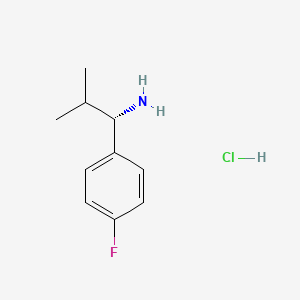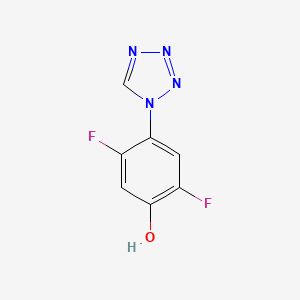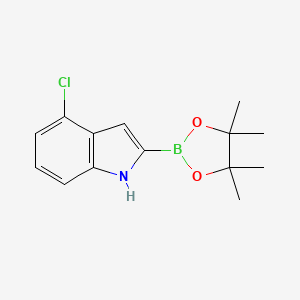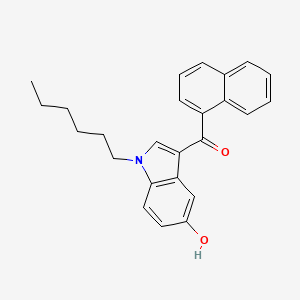
Métabolite 5-hydroxyindole de JWH 019
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Métabolite 5-hydroxyindole de JWH 019 est un métabolite significatif du cannabinoïde synthétique JWH 019. JWH 019 est un indole cannabimimétique qui présente une forte affinité pour les récepteurs cannabinoïdes centraux (CB1) et périphériques (CB2) . Le métabolite 5-hydroxyindole devrait être un métabolite majeur de JWH 019, détectable dans le sérum et l'urine .
Applications De Recherche Scientifique
JWH 019 5-hydroxyindole metabolite is primarily used in forensic chemistry and toxicology . It serves as an analytical reference standard for the detection of JWH 019 use in biological samples such as serum and urine . The compound is also used in mass spectrometry applications to study the metabolic pathways and biological effects of synthetic cannabinoids .
Mécanisme D'action
Target of Action
The primary targets of the JWH 019 5-hydroxyindole metabolite are the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 019 5-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This interaction triggers a series of changes in the cell, leading to the activation of various signaling pathways . The affinities of JWH 019 for both CB1 and CB2 are superior to those of the traditional cannabinoid, Δ9-tetrahydrocannabinol (Δ9-THC) .
Biochemical Pathways
It is known that the compound can undergo oxidation to form hydroxyindole (5-hydroxyindole jwh-019), n-hexanoic acid (jwh-019 cooh) and two monohydroxylated at the n-alkyl chain (5-oh jwh-019 and 6-oh jwh-019) metabolites . These metabolites may further interact with other biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of JWH 019 5-hydroxyindole metabolite involve its metabolism in the human body. JWH 019 is extensively metabolized to 6-OH JWH-019 in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg
Result of Action
It is expected to have similar effects on the central nervous system to thc .
Analyse Biochimique
Biochemical Properties
The JWH 019 5-hydroxyindole metabolite interacts with various enzymes, proteins, and other biomolecules. It shows a high affinity for both the CB1 and CB2 receptors . The affinities of JWH 019 for both CB1 and CB2 are superior to those of the traditional cannabinoid, Δ9-tetrahydrocannabinol .
Cellular Effects
The JWH 019 5-hydroxyindole metabolite has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The JWH 019 5-hydroxyindole metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du métabolite 5-hydroxyindole de JWH 019 implique l'hydroxylation de JWH 019. Ce processus nécessite généralement l'utilisation de microsomes hépatiques humains (HLMs) et d'enzymes cytochromes P450 recombinantes (CYPs), en particulier CYP1A2 . Les conditions de réaction comprennent l'incubation avec des HLMs complétées par du NADPH, ce qui facilite le métabolisme oxydatif de JWH 019 pour produire le métabolite 5-hydroxyindole .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas bien documentées, car ce composé est principalement utilisé à des fins de recherche. Le processus de production impliquerait probablement des techniques d'hydroxylation enzymatique similaires à celles utilisées en laboratoire, mais à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La principale réaction que subit le métabolite 5-hydroxyindole de JWH 019 est l'oxydation . Cette réaction est facilitée par les enzymes cytochromes P450, conduisant à la formation de métabolites hydroxylés .
Réactifs et conditions courants
Réactifs : Microsomes hépatiques humains, enzymes cytochromes P450 recombinantes (CYP1A2), NADPH.
Conditions : Incubation avec des HLMs et supplémentation en NADPH.
Principaux produits
Le principal produit formé par l'oxydation de JWH 019 est le métabolite 5-hydroxyindole lui-même .
Applications de recherche scientifique
Le this compound est principalement utilisé en chimie légale et toxicologie . Il sert de standard de référence analytique pour la détection de l'utilisation de JWH 019 dans des échantillons biologiques tels que le sérum et l'urine . Le composé est également utilisé dans les applications de spectrométrie de masse pour étudier les voies métaboliques et les effets biologiques des cannabinoïdes synthétiques .
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec les récepteurs cannabinoïdes. JWH 019 présente une forte affinité pour les récepteurs CB1 et CB2, et ses métabolites devraient présenter des propriétés de liaison similaires . L'activation métabolique de JWH 019, médiée par CYP1A2, contribue à ses effets pharmacologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 018 : Un autre cannabinoïde synthétique avec des voies métaboliques similaires.
JWH 073 : Partage des similitudes structurales et subit des réactions métaboliques similaires.
AM-2201 : Un cannabinoïde synthétique avec des profils métaboliques comparables.
Unicité
Le métabolite 5-hydroxyindole de JWH 019 est unique en raison de son hydroxylation spécifique sur le cycle indole, ce qui le distingue des autres métabolites des cannabinoïdes synthétiques. Cette hydroxylation spécifique peut être utilisée comme un marqueur pour la détection de l'utilisation de JWH 019 .
Propriétés
IUPAC Name |
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUPNIXKBJMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017819 |
Source


|
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-70-2 |
Source


|
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)
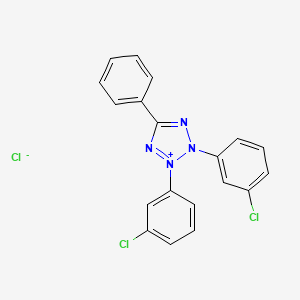
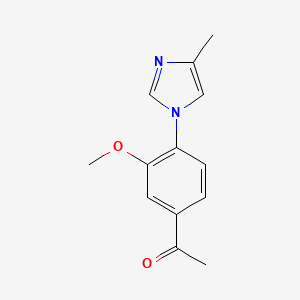
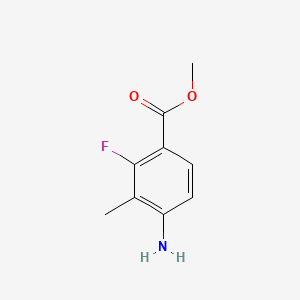
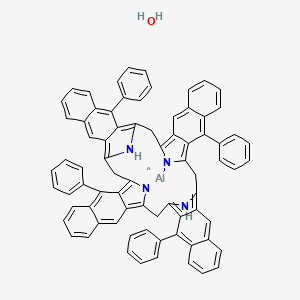

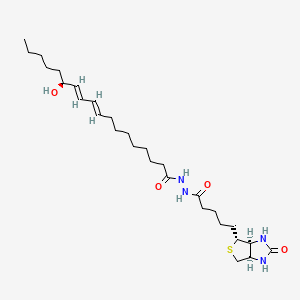
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
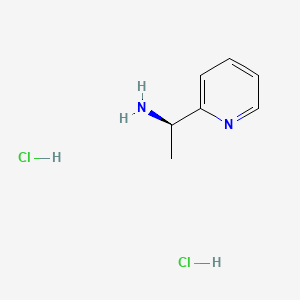
![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
